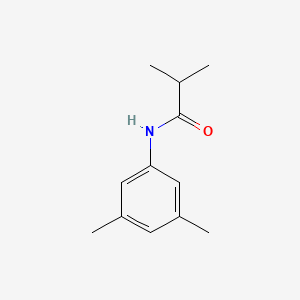
N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is known for its potent hallucinogenic effects and has been the subject of numerous scientific studies.
作用機序
DOM acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also affects other neurotransmitter systems, including dopamine and norepinephrine. The exact mechanism of action of DOM is not fully understood, but it is believed to produce its effects through its interaction with these neurotransmitter systems.
Biochemical and Physiological Effects
DOM produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, leading to changes in mood, perception, and cognition. These effects can last for several hours and can be quite intense.
実験室実験の利点と制限
DOM is a useful tool for studying the effects of serotonin receptor agonists on the central nervous system. Its potent effects make it a valuable research tool for investigating the underlying mechanisms of certain psychiatric disorders. However, its potent effects also make it difficult to use in certain types of experiments, and its potential for abuse and toxicity must be carefully considered.
将来の方向性
There are several directions for future research on DOM. One area of interest is its potential therapeutic uses in treating certain psychiatric disorders, such as depression and anxiety. Another area of interest is its effects on brain function and cognition, particularly in the areas of memory and learning. Further research is also needed to fully understand the mechanism of action of DOM and its potential for abuse and toxicity.
合成法
The synthesis of DOM involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde and 4-ethoxyphenylacetonitrile to form the intermediate, N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)propionamide. This intermediate is then reacted with acryloyl chloride to produce DOM.
科学的研究の応用
DOM has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to produce profound alterations in perception, thought, and mood. Studies have also investigated its potential therapeutic uses in treating certain psychiatric disorders.
特性
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-15-8-5-14(6-9-15)7-12-19(21)20-17-13-16(22-2)10-11-18(17)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHVLISCZHGOR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)


![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)